molecular formula C44H56O6 B13817541 4-tert.-Butylcalix(4)-crown-6

4-tert.-Butylcalix(4)-crown-6

Cat. No.: B13817541
M. Wt: 680.9 g/mol
InChI Key: VJIIEMZOPMLNKK-UHFFFAOYSA-N
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Description

4-tert-Butylcalix(4)-crown-6 is a fascinating compound belonging to the family of calixarenes, which are macrocyclic molecules known for their unique basket-like structures. These compounds are widely studied for their ability to form host-guest complexes with various ions and molecules, making them valuable in fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcalix(4)-crown-6 typically involves the reaction of 4-tert-butylcalix4arene with appropriate crown ether derivatives. One common method includes the use of epibromohydrin and potassium carbonate in anhydrous acetonitrile, followed by refluxing the mixture at elevated temperatures . This reaction results in the formation of the crown ether moiety attached to the calixarene scaffold.

Industrial Production Methods

While specific industrial production methods for 4-tert-Butylcalix(4)-crown-6 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcalix(4)-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Epibromohydrin: Used in the synthesis of the crown ether moiety.

    Potassium Carbonate: Acts as a base in the reaction.

    Anhydrous Acetonitrile: Solvent used for the reaction.

Major Products Formed

The major products formed from these reactions are typically the desired 4-tert-Butylcalix(4)-crown-6 compound and its various derivatives, depending on the specific substitution or complexation reactions performed.

Scientific Research Applications

4-tert-Butylcalix(4)-crown-6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butylcalix(4)-crown-6 involves its ability to form host-guest complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind to specific ions, while the calixarene scaffold offers additional binding sites and structural stability . This unique combination allows the compound to interact with molecular targets and pathways in a highly specific manner.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcalix 4arene : A parent compound with a similar calixarene structure but without the crown ether moiety .
  • 4-tert-Butylcalix 8arene : A larger macrocyclic compound with eight phenol units, offering different binding properties .

Uniqueness

4-tert-Butylcalix(4)-crown-6 stands out due to its combined calixarene and crown ether structure, which provides unique binding capabilities and versatility in forming complexes with a wide range of ions and molecules. This makes it particularly valuable in applications requiring selective binding and molecular recognition.

Properties

Molecular Formula

C44H56O6

Molecular Weight

680.9 g/mol

IUPAC Name

4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2

InChI Key

VJIIEMZOPMLNKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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